molecular formula C9H10ClN3O B1476315 (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 2098123-35-2

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone

Cat. No. B1476315
CAS RN: 2098123-35-2
M. Wt: 211.65 g/mol
InChI Key: WWMKYXVKSBUMGV-UHFFFAOYSA-N
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Description

3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone, also known as ACPM, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a derivative of azetidine, a five-membered heterocyclic compound with two nitrogen atoms in the ring. This compound is highly versatile and has been used in various fields of research such as medicinal chemistry, organic synthesis, and biochemistry. Its unique structure has enabled researchers to explore its potential for the development of novel drugs and therapeutic agents.

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone has been studied for its pharmacokinetic properties and metabolic pathways. A related dipeptidyl peptidase IV inhibitor, PF-00734200, showed rapid absorption in rats, dogs, and humans, with major metabolism occurring through hydroxylation and subsequent phase II pathways including glucuronidation. This suggests potential applications in drug development for diseases like type 2 diabetes, given the compound's metabolic stability and excretion patterns (Sharma et al., 2012).

Neuropharmacological Effects

Studies on compounds structurally related to (3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone have shown significant neuropharmacological effects, such as the selective 5-HT(1A) receptor agonist F 13640 exhibiting long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. These findings indicate potential therapeutic applications in pain management and the treatment of spinal cord injuries, highlighting the compound's relevance in neuropharmacology and analgesia research (Colpaert et al., 2004).

Chemopreventive Properties

Research on similar chemical structures has revealed chemopreventive properties, as seen in studies evaluating 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one in an in vivo model of 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. The compound exhibited significant inhibitory effects on oral carcinogenesis, suggesting a potential role in the development of chemopreventive agents for cancer treatment (Thanusu et al., 2011).

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-3-6(1-2-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMKYXVKSBUMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminoazetidin-1-yl)(2-chloropyridin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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